molecular formula C5H7ClN2O2 B168347 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride CAS No. 118054-57-2

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

Cat. No.: B168347
CAS No.: 118054-57-2
M. Wt: 162.57 g/mol
InChI Key: FQUYXVPCCKSSLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves the reaction of pyrazole with chloroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran. The process involves the formation of an intermediate, which is then hydrolyzed and cyclized to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that participate in various catalytic processes. Additionally, its fluorescent properties are due to the electronic transitions within the pyrazole ring, which are influenced by the presence of substituents and the surrounding environment.

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-1-yl)acetic acid
  • 2-(1H-Pyrazol-4-yl)acetic acid
  • 2-(1H-Pyrazol-5-yl)acetic acid

Comparison: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct fluorescent properties and metal-binding capabilities, making it particularly valuable in materials science and bioinorganic chemistry.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYXVPCCKSSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542642
Record name (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118054-57-2
Record name 1H-Pyrazole-3-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118054-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-5-yl)acetic acid hydrochloride
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